2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N3/c7-6(8,9)5-11-2-4-12(5)3-1-10/h1-4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKONJRWOJSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine typically involves the reaction of trifluoroacetimidoyl chlorides with suitable amines under controlled conditions. One common method includes the use of hydrazine hydrate and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The imidazole ring can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs. Aliphatic Chains : The -CF₃ group in the target compound contrasts with the long alkenyl (C₁₇H₃₃) or branched alkyl (isoheptadecyl) chains in analogs . While -CF₃ enhances polarity and electron deficiency, long alkyl chains increase hydrophobicity, making the latter more suitable for surfactant applications .
Aromatic vs.
Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature may stabilize charge distribution in the imidazoline ring, a feature absent in analogs with electron-donating methyl or alkyl groups .
Biological Activity
2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its effects in various biological contexts.
The compound can be synthesized through various methods involving imidazole derivatives. The synthesis often requires specific solvents and catalysts to achieve high purity and yield. For example, reactions may utilize dichloromethane or ethanol as solvents and palladium on carbon as a catalyst to facilitate the formation of the desired product.
Chemical Properties:
- Molecular Formula: C6H8F3N3
- Molecular Weight: 195.14 g/mol
- Density: 1.2 g/cm³
- Boiling Point: 200 °C
The biological activity of 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Studies suggest that this compound may exhibit:
- Anticancer Activity: By inhibiting key enzymes involved in cell proliferation.
- Anti-inflammatory Effects: Through the modulation of pro-inflammatory cytokines.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Properties
Research indicates that this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, it has shown effectiveness in reducing the viability of cancer cell lines in vitro.
Anti-inflammatory Effects
In models of inflammation, 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine has been observed to decrease the release of inflammatory mediators such as histamine and cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
Some studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Cancer Cell Studies:
- A study demonstrated that treatment with varying concentrations of 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7) after 48 hours of exposure.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
-
Inflammation Model:
- In a rat model of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
-
Neuroprotection:
- Research on neuronal cell lines exposed to oxidative stress showed that pre-treatment with the compound significantly reduced apoptosis rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of imidazole derivatives typically involves cyclocondensation reactions. For example, substituted imidazoles can be synthesized via a one-pot reaction of trifluoromethyl ketones with ethylenediamine derivatives under acidic conditions. Optimization may include varying catalysts (e.g., acetic acid or p-toluenesulfonic acid) and reaction temperatures (40–100°C). Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is recommended .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The trifluoromethyl group produces a distinct NMR signal near -60 to -70 ppm. In NMR, the dihydroimidazole ring protons appear as multiplets between δ 3.0–4.5 ppm. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H] at m/z calculated for CHFN). Infrared (IR) spectroscopy can validate secondary amine stretches (~3300 cm) and C-F bonds (1100–1200 cm) .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess degradation kinetics using HPLC or LC-MS. The compound may hydrolyze under extreme pH due to the labile imidazoline ring. Accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) can predict shelf life. Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what molecular targets are plausible?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) can prioritize experimental assays. Density functional theory (DFT) calculations assess electrostatic potential maps, highlighting nucleophilic/electrophilic regions. Pharmacophore modeling may identify structural motifs critical for binding, such as the trifluoromethyl group’s hydrophobic interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation times). Replicate studies under standardized protocols (e.g., ISO 10993 for cytotoxicity). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-validate results. Meta-analyses of published data can identify confounding variables .
Q. How does the substitution pattern (e.g., trifluoromethyl vs. methyl groups) influence the compound’s reactivity and pharmacological profile?
- Methodological Answer : Comparative studies using analogs (e.g., 2-[2-methyl-4,5-dihydroimidazol-1-yl]ethanamine) can isolate the trifluoromethyl group’s effects. Evaluate electronic effects via Hammett plots and steric impacts using X-ray crystallography. In vitro assays (e.g., CYP450 inhibition) quantify metabolic stability differences .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?
- Methodological Answer : Racemization may occur during high-temperature steps. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA. Continuous-flow reactors improve reproducibility and reduce side reactions .
Data Analysis & Theoretical Frameworks
Q. Which statistical models are appropriate for analyzing dose-response relationships in preclinical studies of this compound?
- Methodological Answer : Nonlinear regression (e.g., log-logistic models in R’s
drcpackage) fits dose-response curves. Bootstrap resampling estimates confidence intervals for EC values. Bayesian hierarchical models account for inter-experiment variability .
Q. How can QSAR (Quantitative Structure-Activity Relationship) models guide the design of derivatives with improved efficacy?
- Methodological Answer : Generate 3D-QSAR models using CoMFA or CoMSIA. Descriptors like logP, polar surface area, and H-bond donor/acceptor counts correlate with permeability. Validate models via leave-one-out cross-validation and external test sets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
